
Exiguaquinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exiguaquinol is a natural product found in Neopetrosia chaliniformis and Neopetrosia exigua with data available.
Scientific Research Applications
Helicobacter pylori Inhibition
Exiguaquinol, isolated from the Australian sponge Neopetrosia exigua, has been identified as a potent inhibitor of Helicobacter pylori glutamate racemase (MurI). This compound, a new pentacyclic hydroquinone, demonstrated an IC50 of 4.4 µM against H. pylori MurI, making it the first natural product with such inhibitory effects (de Almeida Leone et al., 2008).
Synthetic Core Development for Antibiotic Potential
Research efforts have been made to synthesize a tetracyclic core relevant to exiguaquinol, a potential antibiotic. This synthesis involved a Diels-Alder reaction, a desymmetrizing aldol reaction, and a reductive Heck cyclization. The ground-state energies of this advanced model system and the natural product have been analyzed to understand the configuration of the hemiaminal in exiguaquinol (Schwarzwalder et al., 2013).
Synthesis of Exiguaquinol Dessulfate
A concise and stereoselective synthesis of exiguaquinol dessulfate has been achieved. This process established most of the architecture of exiguaquinol. Although the final product, exiguaquinol, was not achieved due to challenges in naphthoquinol sulfation, the study confirmed hypotheses about the configurational preference of the N-acyl hemiaminal in exiguaquinol (Schwarzwalder et al., 2016).
Indoleamine-2,3-dioxygenase (IDO) Inhibition
Exiguaquinol is closely related to Exiguamine A, another compound isolated from Neopetrosia exigua. Exiguamine A has been identified as a potent inhibitor of indoleamine-2,3-dioxygenase (IDO) in vitro. With a Ki of 210 nM, it's one of the most effective IDO inhibitors known. This suggests potential therapeutic applications in cancer treatment, as IDO is an enzyme expressed by tumor cells to evade the immune system (Brastianos et al., 2006).
properties
Product Name |
Exiguaquinol |
|---|---|
Molecular Formula |
C22H21NO12S2 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
2-[(2S,6R,7R,10R)-7,15-dihydroxy-2-methyl-5,9,11-trioxo-18-sulfooxy-8-azapentacyclo[10.8.0.02,10.06,10.014,19]icosa-1(20),12,14,16,18-pentaen-8-yl]ethanesulfonic acid |
InChI |
InChI=1S/C22H21NO12S2/c1-21-5-4-15(25)17-19(27)23(6-7-36(29,30)31)20(28)22(17,21)18(26)12-8-10-11(9-13(12)21)16(3-2-14(10)24)35-37(32,33)34/h2-3,8-9,17,19,24,27H,4-7H2,1H3,(H,29,30,31)(H,32,33,34)/t17-,19+,21-,22+/m0/s1 |
InChI Key |
VKBAQAIYPKZCSM-OZROYSPXSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)[C@@H]3[C@@]1(C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O)C(=O)N([C@@H]3O)CCS(=O)(=O)O |
Canonical SMILES |
CC12CCC(=O)C3C1(C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O)C(=O)N(C3O)CCS(=O)(=O)O |
synonyms |
exiguaquinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-hydroxy-3-isopropylbenzyl)-2-methyl-1H-indol-4-yl]oxamic acid](/img/structure/B1263749.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)
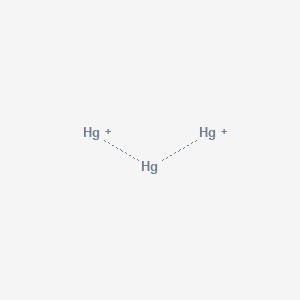
![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)
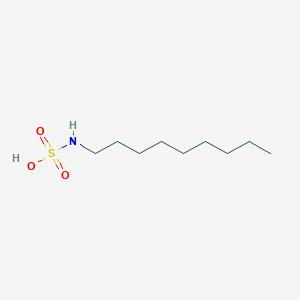
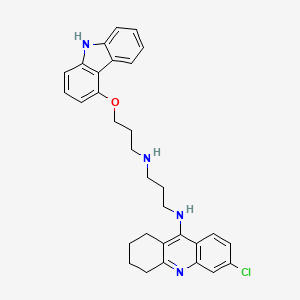
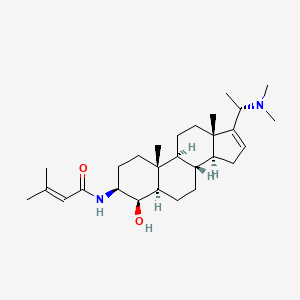
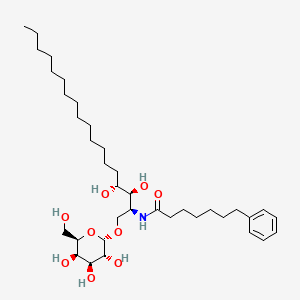
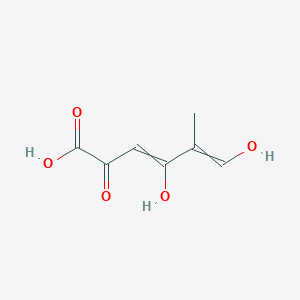
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)
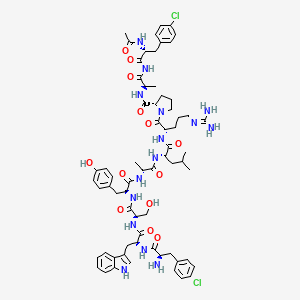
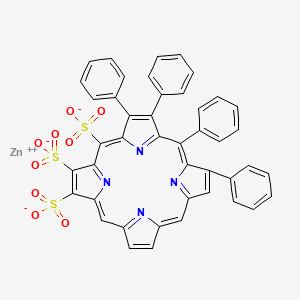
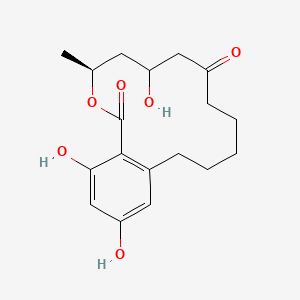
![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)